molecular formula C20H17N3O3 B1226814 6-Amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester

6-Amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester

Cat. No. B1226814
M. Wt: 347.4 g/mol
InChI Key: IDQNMTXQXYTHTB-UHFFFAOYSA-N
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Description

6-amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester is a cinnamate ester.

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

6-Amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, a category that includes the specified compound, have been shown to be versatile in chemical transformations. They can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others, demonstrating their potential as intermediates in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).

Synthesis of Novel Pyrazolopyridine and Pyrazolo Pyrimidine Derivatives

Research on o-amino aldehyde derivatives, including compounds similar to the specified chemical, has led to the synthesis of novel pyrazolopyridine and pyrazolo pyrimidine derivatives. These compounds have potential applications in various fields of organic chemistry (Aly, Abdo, & El-Gharably, 2004).

Development of Antihypertensive Agents

Certain derivatives of the specified compound, such as Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, are expected to exhibit antihypertensive activity. This highlights the potential of these compounds in medicinal chemistry and drug development (Kumar & Mashelker, 2006).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of similar compounds has been established using X-ray diffraction analysis. This provides valuable information for the understanding of their chemical properties and potential applications (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Supramolecular Assemblies Analysis

DFT calculations have been used to characterize supramolecular assemblies formed by substituted pyran derivatives, including the specified compound. These studies offer insights into their potential applications in material science (Chowhan, Gupta, Sharma, & Frontera, 2020).

Synthesis of 4H-Pyran Derivatives

Research has been conducted on environmentally friendly synthesis methods for 4H-pyran derivatives, including the specified compound. These methods emphasize sustainable chemistry practices (Smits, Belyakov, Plotniece, & Duburs, 2013).

properties

Product Name

6-Amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(13-8-10-23-11-9-13)15(12-21)19(22)26-18(17)14-6-4-3-5-7-14/h3-11,16H,2,22H2,1H3

InChI Key

IDQNMTXQXYTHTB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester

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